An In-depth Technical Guide to the Biochemical Properties of MEDI-563 (Benralizumab)
An In-depth Technical Guide to the Biochemical Properties of MEDI-563 (Benralizumab)
Introduction: MEDI-563, known as Benralizumab, is a humanized, afucosylated monoclonal antibody of the IgG1 kappa subclass that serves as a potent, interleukin-5 receptor alpha (IL-5Rα)-directed cytolytic agent.[1][2] It is designed to induce direct, rapid, and nearly complete depletion of eosinophils, key inflammatory cells implicated in the pathogenesis of severe eosinophilic asthma.[1] This document provides a comprehensive overview of the biochemical properties, mechanism of action, and relevant experimental data for MEDI-563.
Biochemical Characteristics and Properties
MEDI-563 is an engineered antibody with enhanced effector function. The afucosylation of the Fc domain significantly increases its binding affinity for the FcγRIIIa receptor on natural killer (NK) cells, leading to enhanced antibody-dependent cell-mediated cytotoxicity (ADCC).[3]
| Property | Value | Reference |
| Target | Interleukin-5 receptor alpha chain (IL-5Rα) | [4] |
| Synonyms | Benralizumab, BIW-8405, KHK4563 | [1] |
| Class | Humanized monoclonal antibody, IgG1 kappa | [2] |
| Mechanism of Action | Antibody-dependent cell-mediated cytotoxicity (ADCC) | [1] |
Mechanism of Action
Benralizumab exerts its therapeutic effect by targeting and depleting eosinophils and their progenitors which express the IL-5 receptor alpha chain.[4] Unlike therapies that target circulating IL-5, MEDI-563 directly binds to the IL-5Rα on the surface of eosinophils.[3] This binding facilitates the engagement of FcγRIIIa receptors on NK cells, initiating a potent ADCC response that leads to the apoptosis of the target eosinophils.[1][3] This mechanism results in a rapid and profound reduction of eosinophil counts in peripheral blood and bone marrow.[1]
Caption: MEDI-563 binds to IL-5Rα on eosinophils and FcγRIIIa on NK cells, inducing apoptosis.
Quantitative Data
The binding affinity and functional activity of MEDI-563 have been characterized in several studies. The key quantitative parameters are summarized below.
| Parameter | Value | Cell Line/System | Reference |
| Binding Affinity (KD) to human IL-5Rα | 11 pM | Recombinant human IL-5Rα extracellular domain | [1] |
| Binding Affinity (KD) to cynomolgus monkey IL-5Rα | 42 pM | Recombinant cynomolgus monkey IL-5Rα extracellular domain | [1] |
| IC50 (IL-5-induced proliferation inhibition) | 0.3 nM | CTLL-2 cells transfected with human IL-5Rαβ | [1] |
| EC50 (ADCC of human eosinophils) | 0.9 pM | Human eosinophils | [1] |
| EC50 (ADCC of human basophils) | 0.5 pM | Human basophils | [1] |
Pharmacokinetics and Pharmacodynamics
In a phase I study involving subjects with mild atopic asthma, single escalating intravenous doses of MEDI-563 were administered.[4]
| Dose Range | Effect on Peripheral Blood Eosinophils | Duration of Eosinopenia |
| ≥0.03 mg/kg | Near complete depletion (to 0.00 - 0.01 x 10³/µL) | At least 8 to 12 weeks |
Pharmacokinetic activity was found to be dose-proportional at doses ranging from 0.03 to 3 mg/kg.[4]
Experimental Protocols
Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) Assay
This assay is crucial for quantifying the primary mechanism of action of MEDI-563.
Objective: To determine the EC50 of MEDI-563 in mediating the cytotoxicity of natural killer (NK) cells against IL-5Rα expressing target cells (e.g., eosinophils).
Methodology:
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Target Cell Preparation: Isolate peripheral blood eosinophils from healthy donors.
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Effector Cell Preparation: Isolate NK cells from the peripheral blood of healthy donors.
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Assay Setup:
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Plate target eosinophils at a determined density.
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Add serial dilutions of MEDI-563 or an isotype control antibody.
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Add effector NK cells at a specific effector-to-target (E:T) ratio.
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Incubation: Incubate the cell mixture for a specified period (e.g., 4 hours) at 37°C in a CO2 incubator.
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Cytotoxicity Measurement: Measure the release of a cytosolic enzyme (e.g., lactate dehydrogenase, LDH) from lysed target cells into the supernatant. Alternatively, use a fluorescence-based method to quantify target cell death.
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Data Analysis: Plot the percentage of specific lysis against the antibody concentration and fit the data to a four-parameter logistic model to determine the EC50 value.
Caption: Workflow for a typical Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) assay.
Safety and Toxicology
Nonclinical toxicology studies were conducted in cynomolgus monkeys. In studies of up to 39 weeks, the No-Observed-Adverse-Effect-Levels (NOAELs) were identified at 10 mg/kg for intravenous administration and 30 mg/kg for subcutaneous administration.[2] The primary finding at a higher dose (25 mg/kg IV) was a post-dose reaction in one animal.[2]
MEDI-563 (Benralizumab) is a well-characterized monoclonal antibody with a distinct mechanism of action that leverages enhanced ADCC to achieve rapid and sustained depletion of eosinophils. Its high binding affinity for IL-5Rα and potent cytolytic activity make it an effective targeted therapy for severe eosinophilic asthma. The provided quantitative data and experimental protocols offer a foundational understanding for researchers and drug development professionals working with this and similar biologic therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. researchgate.net [researchgate.net]
- 4. Safety profile, pharmacokinetics, and biologic activity of MEDI-563, an anti-IL-5 receptor alpha antibody, in a phase I study of subjects with mild asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
